molecular formula C17H19N3O3 B2408201 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone CAS No. 477863-42-6

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone

Cat. No. B2408201
CAS RN: 477863-42-6
M. Wt: 313.357
InChI Key: PNUVMGDGVRMOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone” is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in the synthesis of various organic compounds . This compound is also known as BTZ-043 and has been granted orphan designation for the treatment of tuberculosis by the European Commission .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . It has also been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . It has a molar mass of 143.18 g/mol . The structure of the compound includes a spirocyclic system, which consists of two rings of different sizes sharing a single atom .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of various organic compounds . It is a key component in the synthesis of the compound “5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone”. The exact chemical reactions involving this compound would depend on the specific synthesis process used .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . It has a refractive index of n20/D 1.4819 (lit.) . The compound is a liquid at room temperature .

Scientific Research Applications

Regioselectivity in Chemical Synthesis

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone and related compounds demonstrate significant implications in regioselectivity during chemical synthesis. For example, the acylation of related compounds shows varying outcomes depending on the base and acyl chloride used, leading to the formation of different derivatives (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Structural Studies for Antitubercular Drug Development

Structural elucidation of compounds similar to 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone is crucial in the development of antitubercular drugs. A study focusing on a related compound, BTZ043, highlights the importance of understanding the molecular structure for drug development (Richter et al., 2022).

Antibacterial Activity

Compounds structurally similar to 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone, like BTZ043, have been studied for their antibacterial activity, particularly against Mycobacterium tuberculosis. These studies are essential in understanding the potential of such compounds in treating bacterial infections (Pasca et al., 2010).

Growth-Regulating Activity

Research has also explored the growth-regulating activity of similar compounds. For instance, studies on 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one demonstrate its potential in influencing biological growth processes (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

Antiviral Activity

Compounds in the same family have shown promising antiviral activity. This includes activity against influenza and human coronavirus, indicating the potential of these compounds in antiviral therapies (Apaydın, Loy, Stevaert, & Naesens, 2020).

Herbicidal Applications

The pyridazinone class, which includes 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone, is also used in herbicides. These compounds interfere with specific plant physiological processes, offering targeted herbicidal properties (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Mechanism of Action

The compound works by blocking the action of an enzyme that the tuberculosis bacteria use to make an important component of their cell wall, which is essential for the bacteria to grow and multiply. The enzyme is called DprE1. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15-12-14(16(19-18-15)13-4-2-1-3-5-13)20-8-6-17(7-9-20)22-10-11-23-17/h1-5,12H,6-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUVMGDGVRMOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=O)NN=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.